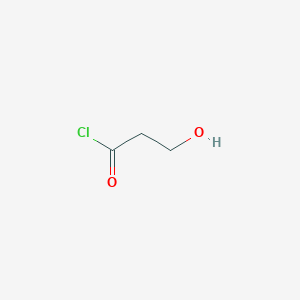

3-Hydroxypropanoyl chloride

Vue d'ensemble

Description

3-Hydroxypropanoyl chloride is an organic compound with the molecular formula C3H5ClO2. It is a derivative of propanoic acid, where the hydroxyl group is attached to the third carbon atom, and the carboxyl group is converted to an acyl chloride. This compound is a colorless to pale yellow liquid with a pungent odor and is used as an intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Hydroxypropanoyl chloride can be synthesized through several methods:

-

Direct Chlorination: : One common method involves the direct chlorination of 3-hydroxypropanoic acid using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reaction: [ \text{HOCH2CH2COOH} + \text{SOCl2} \rightarrow \text{HOCH2CH2COCl} + \text{SO2} + \text{HCl} ]

Conditions: Anhydrous, reflux, inert atmosphere (e.g., nitrogen or argon).

-

Indirect Methods: : Another approach involves the conversion of 3-hydroxypropanoic acid to its ester form, followed by chlorination.

Reaction: [ \text{HOCH2CH2COOH} \rightarrow \text{HOCH2CH2COOR} \rightarrow \text{HOCH2CH2COCl} ]

Conditions: Esterification followed by chlorination with thionyl chloride or oxalyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction is conducted in specialized reactors designed to handle corrosive reagents and by-products like sulfur dioxide and hydrogen chloride.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxypropanoyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Reaction with Alcohols: [ \text{HOCH2CH2COCl} + \text{R’OH} \rightarrow \text{HOCH2CH2COOR’} + \text{HCl} ]

Reaction with Amines: [ \text{HOCH2CH2COCl} + \text{R’NH2} \rightarrow \text{HOCH2CH2CONHR’} + \text{HCl} ]

-

Oxidation: : The hydroxyl group can be oxidized to form 3-oxopropanoyl chloride.

Reaction: [ \text{HOCH2CH2COCl} + \text{[O]} \rightarrow \text{OCH2CH2COCl} ]

Conditions: Oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

-

Reduction: : The acyl chloride group can be reduced to form 3-hydroxypropanol.

Reaction: [ \text{HOCH2CH2COCl} + \text{[H]} \rightarrow \text{HOCH2CH2CH2OH} ]

Conditions: Reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Thionyl Chloride (SOCl2): Used for chlorination.

Oxalyl Chloride ((COCl)2): Alternative chlorinating agent.

Pyridinium Chlorochromate (PCC): Oxidizing agent.

Lithium Aluminum Hydride (LiAlH4): Reducing agent.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

3-Oxopropanoyl Chloride: Formed by oxidation.

3-Hydroxypropanol: Formed by reduction.

Applications De Recherche Scientifique

Organic Synthesis

3-Hydroxypropanoyl chloride is primarily used as an intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Pharmaceuticals : It serves as a building block for the synthesis of drug candidates, particularly tumor necrosis factor-alpha (TNF-α) inhibitors, which are crucial for treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

- Preparation of Esters and Amides : The compound is utilized in synthesizing esters and amides through acylation reactions, allowing for the development of complex organic molecules .

Data Table: Applications in Organic Synthesis

| Application | Description | Example Compounds |

|---|---|---|

| Pharmaceuticals | Building block for drug synthesis | TNF-α inhibitors |

| Esters and Amides | Synthesis through acylation reactions | Various esters and amides |

| Agrochemicals | Intermediate in the development of agrochemical products | Pesticides and herbicides |

| Functionalized Polymers | Preparation of polymers with specific properties | Specialty polymers |

Biochemistry

In biochemistry, this compound plays a role in modifying biomolecules:

- Acylation of Proteins and Peptides : It is employed to modify proteins and peptides, enhancing their stability and activity.

- Synthesis of Bioactive Compounds : The compound is involved in synthesizing bioactive derivatives that can act as potential therapeutic agents.

Medicinal Chemistry

The medicinal chemistry applications of this compound are noteworthy:

- Drug Development : Its unique chemical properties allow it to be used in synthesizing novel drug candidates targeting various diseases. Research indicates that derivatives can exhibit antimicrobial properties against multidrug-resistant pathogens .

- Platform Chemical : It serves as a precursor for developing compounds with diverse functionalities, indicating potential for future drug discovery efforts.

Case Study: Antimicrobial Activity

Recent studies have highlighted the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives using this compound. These derivatives demonstrated significant antimicrobial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, showcasing the compound's relevance in combating antibiotic resistance .

Material Science

In material science, this compound is utilized for creating functionalized materials:

- Polymer Development : It aids in preparing polymers with specific characteristics, which can be tailored for applications ranging from coatings to biomedical devices.

Mécanisme D'action

The mechanism of action of 3-hydroxypropanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively.

Comparaison Avec Des Composés Similaires

3-Hydroxypropanoyl chloride can be compared with other similar compounds, such as:

3-Hydroxypropanoic Acid: The parent compound with a carboxyl group instead of an acyl chloride group.

3-Oxopropanoyl Chloride: The oxidized form of this compound.

3-Hydroxypropanal: The aldehyde form of the compound.

3-Hydroxypropanol: The reduced form of the compound.

Uniqueness

The uniqueness of this compound lies in its dual functionality, possessing both a hydroxyl group and an acyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Activité Biologique

3-Hydroxypropanoyl chloride, with the molecular formula C₃H₅ClO₂, is an organic compound that serves as a significant intermediate in organic synthesis. This compound is primarily utilized in the production of various pharmaceuticals and biochemical compounds, particularly in the synthesis of 3-hydroxypropionic acid (3-HP), a valuable platform chemical. The biological activity of this compound is closely linked to its reactivity and role in metabolic pathways.

Overview of Biological Activity

Chemical Properties:

- Molecular Formula: C₃H₅ClO₂

- Appearance: Colorless to pale yellow liquid

- Odor: Pungent

This compound is characterized by its acyl chloride functional group, which makes it highly reactive towards nucleophiles. This reactivity allows it to participate in various biochemical reactions, including acylation processes that modify proteins and other biomolecules.

The mechanism of action for this compound primarily involves its conversion into 3-hydroxypropionic acid through microbial fermentation processes. This conversion can occur via genetically engineered strains of bacteria such as Methylobacterium extorquens and Escherichia coli, which utilize this compound as a substrate for producing 3-HP .

Key Reactions Involving this compound:

-

Nucleophilic Substitution Reactions:

- The acyl chloride reacts with alcohols and amines to form esters and amides, respectively.

- Example Reaction with Alcohols:

- Formation of 3-Hydroxypropionic Acid:

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Organic Synthesis: It is widely used as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biochemistry: The compound can modify biomolecules, enhancing their properties for therapeutic applications.

- Material Science: It contributes to developing functionalized materials with specific properties.

Case Studies

- Microbial Production of 3-Hydroxypropionic Acid:

-

Toxicity Studies:

- Investigations into the toxicity of related compounds revealed that while some derivatives may exhibit toxic properties at high concentrations (e.g., 3-hydroxypropionaldehyde), others like 3-HP were found to be non-toxic at certain levels, suggesting a safety profile for biotechnological applications .

Data Table: Comparison of Biological Activity

| Compound | Molecular Formula | Biological Role | Toxicity Level |

|---|---|---|---|

| This compound | C₃H₅ClO₂ | Precursor for 3-Hydroxypropionic Acid | Low at <5 g/L |

| 3-Hydroxypropionic Acid | C₃H₆O₃ | Biochemical platform chemical | Non-toxic at <2.5 g/L |

Propriétés

IUPAC Name |

3-hydroxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOWUKFHZLWXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50595491 | |

| Record name | 3-Hydroxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109608-73-3 | |

| Record name | 3-Hydroxypropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50595491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.